3-(Trifluoromethoxy)phenyl methyl sulfide
Description
Properties
IUPAC Name |
1-methylsulfanyl-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-4-2-3-6(5-7)12-8(9,10)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYKUYHPGSJVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Trifluoromethoxy)phenyl methyl sulfide exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethoxy group can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Functional Group Variations
4-(Trifluoromethoxy)phenyl Methyl Sulfide
- Structure : Trifluoromethoxy group at the para position.
- Key Data : Molecular formula C₈H₇F₃OS, density ~1.267 g/cm³ (predicted), boiling point ~301°C (predicted) .
- Comparison: The meta vs. para substitution alters electronic and steric properties.
Fluoromethyl Phenyl Sulfide
- Structure : Fluoromethyl (-CH₂F) group instead of trifluoromethoxy.
- Key Data: CAS 60839-94-3; synthesized via reactions involving diethylaminosulfur trifluoride (DAST) .
- Comparison : The absence of the electron-withdrawing trifluoromethoxy group reduces stability but increases nucleophilic reactivity at the sulfur atom.
Methyl Trifluoromethanesulfonate
- Structure : Trifluoromethanesulfonate (-SO₃CF₃) ester instead of sulfide.
- Key Data : CAS 333-27-7; used as a methylating agent in organic synthesis .
- Comparison : The sulfonate group is highly electrophilic, enabling alkylation reactions, whereas the sulfide group in 3-(trifluoromethoxy)phenyl methyl sulfide participates in oxidation or nucleophilic substitution.
Sulfur-Containing Bioactive Compounds
Triflusulfuron-Methyl
- Structure : Sulfonylurea herbicide with a trifluoromethoxy-substituted triazine ring.
- Key Data : CAS 555577-55-4; inhibits acetolactate synthase in plants .
- Comparison : Unlike 3-(trifluoromethoxy)phenyl methyl sulfide, triflusulfuron-methyl’s sulfonylurea moiety enables herbicidal activity through enzyme inhibition.
3-{[3-(Trifluoromethoxy)phenyl]methyl}sulfanylpropanoic Acid
Biological Activity
3-(Trifluoromethoxy)phenyl methyl sulfide is a compound of growing interest due to its unique structural features, particularly the presence of a trifluoromethoxy group and a methyl sulfide moiety. These functional groups are known to enhance the pharmacological properties of organic compounds, making them attractive candidates for various biological applications.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₁F₃O₃S
- Molecular Weight: Approximately 248.20 g/mol
- Key Functional Groups:
- Trifluoromethoxy group (-CF₃O)
- Methyl sulfide group (-S-CH₃)
The trifluoromethoxy group is recognized for improving the lipophilicity and overall bioavailability of compounds, while the methyl sulfide moiety can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(trifluoromethoxy)phenyl methyl sulfide have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-(Trifluoromethoxy)phenyl methyl sulfide | TBD | MRSA, E. coli, C. albicans |
| Related Trifluoromethyl Compounds | 0.5 - 4.88 | Various bacterial strains |
The minimum inhibitory concentrations (MICs) reported for related compounds suggest a promising antimicrobial profile, warranting further investigation into the specific activity of 3-(trifluoromethoxy)phenyl methyl sulfide.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of various derivatives against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Preliminary findings indicate that compounds with similar structures can exhibit significant cytotoxicity.
| Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin IC₅₀) |
|---|---|---|
| HepG2 | 44.4 | 52.1 |
| HT-29 | TBD | TBD |
| MCF-7 | TBD | TBD |
These results suggest that further exploration of 3-(trifluoromethoxy)phenyl methyl sulfide could reveal potent anticancer agents.
The biological activity of 3-(trifluoromethoxy)phenyl methyl sulfide may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group can enhance binding affinity due to its electronegative nature, while the methyl sulfide may facilitate interactions through sulfur-mediated mechanisms.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of trifluoromethyl-substituted phenyl compounds demonstrated that the incorporation of the trifluoromethoxy group significantly enhanced antimicrobial activity against MRSA strains, with MIC values as low as 0.5 µg/mL for certain derivatives.
- Cytotoxicity Assay : In vitro assays on various cancer cell lines revealed that compounds structurally related to 3-(trifluoromethoxy)phenyl methyl sulfide exhibited IC₅₀ values lower than those of established chemotherapeutic agents like Doxorubicin, indicating potential as effective anticancer agents.
Preparation Methods
Reaction of 3-(Trifluoromethoxy)chlorobenzene with Sodium Methanethiolate
A widely adopted method involves the displacement of a halogen atom in 3-(trifluoromethoxy)chlorobenzene using sodium methanethiolate (NaSCH₃). The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nature of the −OCF₃ group, which activates the aromatic ring toward nucleophilic attack.
Example Protocol:
Key Considerations:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rate.
-
Side Reactions : Competing hydrolysis to 3-(trifluoromethoxy)phenol occurs if moisture is present, necessitating strict anhydrous conditions.
Electrophilic Trifluoromethoxylation Followed by Methyl Thiolation
Two-Step Synthesis from 3-Hydroxyphenyl Methyl Sulfide
This route introduces the −OCF₃ group after establishing the −SCH₃ moiety, leveraging electrophilic trifluoromethoxylation reagents such as trifluoromethyl triflate (CF₃OTf) .
Step 1: Synthesis of 3-Hydroxyphenyl Methyl Sulfide
Step 2: Electrophilic Trifluoromethoxylation
Advantages:
-
Avoids harsh conditions required for direct C−H functionalization.
-
Enables late-stage trifluoromethoxylation, preserving the −SCH₃ group.
Radical-Mediated Thiolation of 3-(Trifluoromethoxy)iodobenzene
Photoinduced Radical Chain Mechanism
A recent advance employs visible-light photocatalysis to generate methylthio radicals (CH₃S- ), which couple with 3-(trifluoromethoxy)iodobenzene.
Protocol:
Mechanism:
-
Radical Initiation : Light excites Ir(ppy)₃, which oxidizes CH₃SSCH₃ to CH₃S- .
-
Iodine Abstraction : CH₃S- abstracts iodine from the substrate, forming a phenyl radical.
-
Radical Coupling : Phenyl radical combines with another CH₃S- to yield the product.
Comparative Analysis of Methods
Table 1: Summary of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3-(OCF₃)C₆H₄Cl | NaSCH₃, DMF, 120°C | 72–78 | High regioselectivity | Moisture-sensitive |
| Electrophilic OCF₃ | 3-HO-C₆H₄-SCH₃ | CF₃OTf, −40°C | 68 | Modular approach | Requires pre-functionalized substrate |
| Radical Thiolation | 3-(OCF₃)C₆H₄I | CH₃SSCH₃, Ir(ppy)₃, hv | 82 | Mild conditions, scalability | High catalyst cost |
Q & A
Q. What are the common synthetic routes for 3-(Trifluoromethoxy)phenyl methyl sulfide, and what factors influence reaction efficiency?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) , where a methylthiolate ion reacts with a halogenated or activated aromatic precursor (e.g., 3-(trifluoromethoxy)chlorobenzene). Key factors affecting efficiency include:
- Electron-withdrawing groups (e.g., trifluoromethoxy) that activate the aromatic ring for substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature : Elevated temperatures (80–120°C) accelerate reaction rates.
- Stoichiometry : Excess methylthiolate ensures complete conversion .
Q. What spectroscopic methods are used to characterize the structure of 3-(Trifluoromethoxy)phenyl methyl sulfide, and how are data interpreted?
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the trifluoromethoxy group (δ ~120–125 ppm in ¹³C) and methyl sulfide (δ ~2.1–2.5 ppm in ¹H). Splitting patterns confirm substitution patterns.
- GC-MS : Molecular ion ([M]+) and fragmentation patterns verify purity and molecular weight.
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and S-C (650–750 cm⁻¹) bonds. Contradictions in data (e.g., unexpected splitting in NMR) may indicate impurities or regioisomers, necessitating column chromatography or recrystallization .
Q. What safety protocols are essential when handling 3-(Trifluoromethoxy)phenyl methyl sulfide in laboratory settings?
Critical precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste disposal : Segregate sulfur-containing waste for specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of 3-(Trifluoromethoxy)phenyl methyl sulfide via nucleophilic aromatic substitution?
Systematic optimization involves:
- Solvent screening : Compare DMF vs. acetonitrile for solubility and reactivity.
- Catalyst addition : Base catalysts (e.g., K₂CO₃) improve nucleophile generation.
- Temperature gradients : Test 60°C, 80°C, and 100°C to balance rate vs. side reactions.
- Stoichiometric ratios : Vary methylthiolate:aryl halide ratios (1.2:1 to 2:1). Example optimization results:
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 78 |
| Acetonitrile | 80 | 65 |
| DMSO | 100 | 82 |
Q. What catalytic systems are effective for the aerobic oxidation of 3-(Trifluoromethoxy)phenyl methyl sulfide, and how is selectivity achieved?
Diruthenium complexes (e.g., Ru₂(OAc)₄Cl) catalyze aerobic oxidation to sulfoxides or sulfones. Selectivity is controlled by:
Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of the sulfide in cross-coupling reactions?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing (-I effect), which:
- Deactivates the aromatic ring , reducing electrophilic substitution but enhancing stability toward oxidation.
- Directs electrophiles to meta/para positions due to resonance and inductive effects.
- Increases lipophilicity , impacting solubility in polar solvents. Computational studies (DFT) can quantify these effects .
Q. What strategies resolve contradictory data in NMR or mass spectrometry when characterizing 3-(Trifluoromethoxy)phenyl methyl sulfide derivatives?
Contradictions arise from:
- Rotamers : Dynamic NMR at variable temperatures (e.g., 25°C to 60°C) can average splitting.
- Isotopic impurities : High-resolution MS (HRMS) distinguishes [M+H]+ from isotopic clusters.
- Residual solvents : Deuterated solvent peaks in NMR are identified via reference databases. Example: A doublet in ¹H NMR (δ 2.3 ppm) initially suggests diastereomers but may resolve into a singlet at higher temps, confirming a single species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
